molecular formula C9H10BrNO2 B8097821 Methyl 3-(aminomethyl)-5-bromobenzoate

Methyl 3-(aminomethyl)-5-bromobenzoate

Cat. No.: B8097821
M. Wt: 244.08 g/mol
InChI Key: DCLKDXVXFGKJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)-5-bromobenzoate is a brominated aromatic ester featuring an aminomethyl (-CH2NH2) substituent at the 3-position and a bromine atom at the 5-position of the benzoate ring.

Properties

IUPAC Name

methyl 3-(aminomethyl)-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLKDXVXFGKJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 3-Bromo-5-Aminobenzoic Acid

A direct esterification approach involves treating 3-bromo-5-aminobenzoic acid with methanol in the presence of thionyl chloride (SOCl₂).

Procedure :

  • Esterification :

    • 3-Bromo-5-aminobenzoic acid (1.0 g, 4.62 mmol) is dissolved in methanol (15 mL) under ice cooling.

    • Thionyl chloride (4.00 mL, 55.0 mmol) is added dropwise over 20 minutes.

    • The mixture warms to room temperature and stirs overnight.

    • After quenching with saturated NaHCO₃, the product is extracted with ethyl acetate, dried, and concentrated.

Yield : 98%.
Key Data :

  • Purity : 98.8% (HPLC).

  • Spectroscopic Confirmation :

    • 1H^1H NMR (400 MHz, CDCl₃): δ 7.10 (t, J = 1.6 Hz, 1H), 6.83 (t, J = 1.6 Hz, 1H), 6.57 (t, J = 1.6 Hz, 1H), 3.46 (s, 3H).

    • HRMS (ESI): m/z calcd. for C₈H₈BrNO₂ [M+H]⁺: 229.9817; found: 229.9818.

Advantages : High yield, simplicity, and minimal byproducts.

Bromination of Methyl 3-Nitrobenzoate Followed by Reduction

Two-Step Bromination-Reduction Strategy

This method, detailed in patent CN114105790A, avoids intermediate purification, enhancing scalability.

Procedure :

  • Bromination :

    • Methyl 3-nitrobenzoate is dissolved in concentrated H₂SO₄.

    • N-Bromosuccinimide (NBS) is added, and the reaction proceeds at 60°C for 3–4 hours.

    • The crude product (methyl 3-nitro-4,5-dibromobenzoate) is extracted with ethyl acetate.

  • Reduction :

    • The dibrominated intermediate is treated with Fe powder and HCl at 80°C for 2 hours.

    • The nitro group is reduced to an amine, yielding the target compound.

Yield : >80% (over two steps).
Optimization :

  • Molar Ratios : Fe powder is used in 2.5–3.0 equivalents relative to the dibrominated intermediate.

  • Temperature Control : Maintaining ≤5°C during reduction minimizes side reactions.

Industrial Relevance : Low-cost reagents and simplicity favor large-scale production.

Cyanobenzoate Hydrogenation and Subsequent Bromination

Hydrogenation of Methyl 3-Cyanobenzoate

Adapting methods from analogous compounds, this route introduces the aminomethyl group before bromination.

Procedure :

  • Hydrogenation :

    • Methyl 3-cyanobenzoate undergoes catalytic hydrogenation (e.g., Ra-Ni) in methanol to form methyl 3-(aminomethyl)benzoate.

    • Yield : 92%.

  • Bromination :

    • The aminomethyl intermediate is brominated using NBS or Br₂ in a polar solvent (e.g., DMF).

    • Challenges : Regioselectivity requires careful control of stoichiometry and temperature.

Spectroscopic Data :

  • 1H^1H NMR (CD₃OD): δ 3.88 (s, 3H, CH₃), 3.91 (s, 2H, CH₂NH₂), 7.49–7.99 (m, aromatic H).

Limitations : Lower regioselectivity compared to direct bromination methods.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Bromination-Esterification3-Bromo-5-aminobenzoic acidSOCl₂, MeOH98%Low
Bromination-ReductionMethyl 3-nitrobenzoateNBS, Fe/HCl>80%Moderate
Hydrogenation-BrominationMethyl 3-cyanobenzoateRa-Ni, NBS92%High

Key Observations :

  • The Bromination-Esterification route offers the highest yield and simplicity but requires pre-synthesized 3-bromo-5-aminobenzoic acid.

  • The Bromination-Reduction method is optimal for industrial use due to cost-effectiveness and scalability.

  • Hydrogenation-Bromination is less favored due to multiple steps and regioselectivity challenges.

Optimization Strategies

Reaction Condition Refinements

  • Solvent Systems : Anhydrous DMF or THF minimizes hydrolysis during esterification.

  • Catalyst Selection : Fe powder in HCl provides efficient nitro reduction without requiring noble metals.

  • Temperature Control : Ice cooling during SOCl₂ addition prevents exothermic side reactions.

Purification Techniques

  • Chromatography : Flash chromatography (ethyl acetate/hexane) resolves regioisomers in bromination steps.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve safety and efficiency in bromination steps.

  • Waste Management : H₂SO₄ and Fe/HCl byproducts require neutralization and recycling protocols .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are utilized under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoates, primary amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-bromobenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
Methyl 3-(aminomethyl)-5-bromobenzoate C9H10BrNO2 ~260.10 (estimated) 3-(CH2NH2), 5-Br Reference
Methyl 3-amino-5-bromobenzoate C8H8BrNO2 244.06 3-NH2, 5-Br 0.93
Methyl 3-(bromomethyl)-5-methylbenzoate C10H11BrO2 243.10 3-(CH2Br), 5-CH3
Methyl 5-bromo-2-formylbenzoate C9H7BrO3 257.06 2-CHO, 5-Br 1.00

*Similarity scores based on structural overlap from and .

Biological Activity

Methyl 3-(aminomethyl)-5-bromobenzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 2514948-23-1

The compound features a bromine atom at the 5-position and an aminomethyl group at the 3-position on the benzoate ring, which contribute to its reactivity and potential biological interactions.

This compound's mechanism of action is primarily attributed to the interactions facilitated by its functional groups:

  • Aminomethyl Group : This group can form hydrogen bonds with various biological macromolecules, potentially influencing enzyme activity and receptor binding.
  • Bromine Atom : The presence of bromine allows for halogen bonding, which may enhance the compound’s binding affinity to specific targets compared to other halogenated analogs.

Comparative Biological Activities

Compound NameBiological ActivityUnique Features
Methyl 3-amino-5-bromobenzoateAntimicrobialLacks aminomethyl group
Methyl 2-amino-5-bromobenzoatePotentially anti-inflammatoryDifferent amino positioning
Methyl 4-(aminomethyl)-5-bromobenzoateSimilar reactivityDifferent substitution pattern

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating structurally similar benzoate derivatives found that compounds containing bromine exhibited enhanced antibacterial properties. This supports the hypothesis that this compound may also possess antimicrobial activity.
  • Enzyme Interaction Studies : Research into related compounds has shown that the aminomethyl group can impact enzyme kinetics. Future studies on this compound could explore its role as a potential inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Synthetic Applications in Drug Development : The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases. Its unique functional groups can be leveraged for creating more complex molecules with desired biological properties .

Q & A

Basic: What are the established synthetic routes for Methyl 3-(aminomethyl)-5-bromobenzoate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves bromination and esterification steps. For example:

  • Step 1: Bromination of a precursor like 3-(aminomethyl)-5-methylbenzoate using NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 under radical or electrophilic conditions, as seen in analogous bromomethyl benzoate syntheses .
  • Step 2: Esterification via methanol and acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to protect the carboxylic acid group.
    Optimization Tips:
  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of the ester .
  • Monitor reaction progress via 1H NMR^1\text{H NMR} to track bromine incorporation at the 5-position .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • 1H NMR^1\text{H NMR}: Peaks for the aminomethyl group (δ3.23.5ppm\delta \sim 3.2–3.5 \, \text{ppm}) and aromatic protons (split due to bromine’s deshielding effect) .
    • 13C NMR^{13}\text{C NMR}: Carbon signals for the ester carbonyl (δ165170ppm\delta \sim 165–170 \, \text{ppm}) and quaternary carbons adjacent to bromine .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+[M+H]^+ at m/z=274.03(C9H10BrNO2)m/z = 274.03 \, (\text{C}_9\text{H}_{10}\text{BrNO}_2) .

Intermediate: How does the aminomethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The aminomethyl (CH2NH2-\text{CH}_2\text{NH}_2) group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. However, in nucleophilic reactions:

  • Competing Pathways: The amine may participate in intramolecular reactions (e.g., forming cyclic amides) if unprotected.
  • Mitigation: Protect the amine with Boc ((Boc)2O\text{(Boc)}_2\text{O}) or Fmoc groups before bromomethyl group reactions .
    Example: In Pd-catalyzed cross-coupling, unprotected amines can deactivate catalysts, requiring careful protection/deprotection strategies .

Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. For example, the electron-withdrawing bromine lowers the LUMO, enhancing electrophilicity .
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes). Tools like GROMACS model binding affinities of the aminomethyl group to active sites .
    Validation: Compare computed logP\log P (lipophilicity) with experimental HPLC data to refine force field parameters .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in drug discovery?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with varying substituents (e.g., replacing Br with Cl or modifying the aminomethyl group) .
  • Biological Assays:
    • Enzyme Inhibition: Test against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Cellular Uptake: Use radiolabeled (14C^{14}\text{C}) compound to quantify permeability in Caco-2 cell monolayers .
      Data Analysis: Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How can contradictory data in the compound’s biological activity be resolved?

Methodological Answer:

  • Source Identification: Check for impurities via HPLC-MS; residual solvents (e.g., DMF) may interfere with assays .
  • Dose-Response Curves: Replicate experiments across multiple concentrations to identify non-linear effects.
  • Control Experiments: Use structurally similar but inactive analogs (e.g., Methyl 3-methyl-5-bromobenzoate) to isolate the aminomethyl group’s contribution .
    Case Study: If cytotoxicity varies between studies, assess cell line-specific metabolic pathways (e.g., CYP450 expression) .

Intermediate: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Bromine substituents may cause photodegradation; store in amber vials at 20C-20^\circ \text{C} .
  • Moisture: Hydrolysis of the ester group can occur; use desiccants (silica gel) in storage containers .
  • Long-Term Stability: Monitor via periodic NMR or LC-MS over 6–12 months to detect decomposition products (e.g., free benzoic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.